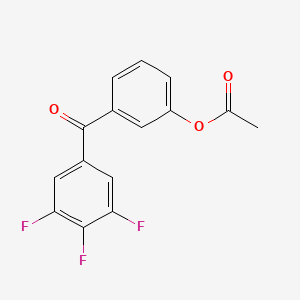

3-Acetoxy-3',4',5'-trifluorobenzophenone

Description

Contextualization within the Chemistry of Fluorinated Benzophenone (B1666685) Derivatives

Fluorinated benzophenone derivatives represent a pivotal class of compounds in organic chemistry, finding applications that span from medicinal chemistry to materials science. The introduction of fluorine atoms into the benzophenone core can significantly alter its electronic properties, lipophilicity, metabolic stability, and conformational preferences. These modifications are often leveraged to enhance the performance of the molecule in a specific application.

The benzophenone structure itself is a versatile scaffold, known for its photochemical properties and its presence in various biologically active molecules. The addition of fluorine atoms, particularly in a trifluorinated pattern as seen in 3-Acetoxy-3',4',5'-trifluorobenzophenone, can induce a strong electron-withdrawing effect, influencing the reactivity of the carbonyl group and the aromatic rings. This strategic fluorination can also facilitate unique intermolecular interactions, such as halogen bonding, which can be crucial in the design of new materials and pharmaceuticals.

Rationale for Academic Investigation of this compound

The academic investigation into a molecule such as this compound is driven by several key factors inherent to its structure. The presence of the 3',4',5'-trifluorophenyl moiety is of particular interest. This substitution pattern creates a highly electron-deficient aromatic ring, which can modulate the spectroscopic properties of the benzophenone chromophore and influence its interaction with biological targets or its behavior in chemical reactions.

Furthermore, the acetoxy group at the 3-position of the other phenyl ring introduces another layer of functionality. The acetoxy group can serve as a synthetic handle for further molecular elaboration or as a prodrug moiety in medicinal chemistry applications, which can be cleaved in vivo to release a potentially active phenolic compound. The interplay between the electron-withdrawing nature of the trifluorinated ring and the electronic effects of the meta-positioned acetoxy group presents a compelling case for fundamental research into its chemical reactivity and physical properties.

Scope and Significance of Current Research Trends

Current research involving fluorinated benzophenones is multifaceted. In medicinal chemistry, these compounds are being explored as potential inhibitors for a range of enzymes, leveraging the unique binding interactions that fluorine can provide. For instance, fluorinated benzophenones have been investigated as multipotent agents for conditions like Alzheimer's disease. google.com The structural motif is also being integrated into frameworks to probe protein-ligand interactions. rsc.org

In the realm of materials science, the photophysical properties of benzophenone derivatives are being harnessed in the development of photoinitiators for polymerization processes and as components in advanced optical materials. The introduction of fluorine can enhance properties such as photostability and quantum yield. While specific research on this compound is not widely documented in publicly available literature, its structure suggests potential applicability within these trending areas. Its synthesis and characterization would provide valuable data points for structure-property relationship studies within the broader class of fluorinated benzophenones. The compound could serve as a key intermediate for the synthesis of more complex molecules with potential applications in both life sciences and materials science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[3-(3,4,5-trifluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O3/c1-8(19)21-11-4-2-3-9(5-11)15(20)10-6-12(16)14(18)13(17)7-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXNFAVDEKZUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641683 | |

| Record name | 3-(3,4,5-Trifluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-23-7 | |

| Record name | 3-(3,4,5-Trifluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Acetoxy 3 ,4 ,5 Trifluorobenzophenone

Comprehensive Analysis of Synthetic Pathways

The construction of the 3-Acetoxy-3',4',5'-trifluorobenzophenone molecule can be approached through several convergent or linear strategies. The primary challenge lies in the controlled formation of the diaryl ketone and the specific placement of the acetoxy and trifluoro substituents.

The central benzophenone (B1666685) core can be synthesized through various established methods, with the choice often depending on the availability of starting materials and the desired substitution pattern.

Friedel-Crafts Acylation: This is a classic and widely used method for the synthesis of benzophenones. oregonstate.edumdpi.comresearchgate.netresearchgate.net In a potential pathway, 3-acetoxybenzoyl chloride could react with 1,2,3-trifluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). Alternatively, 3,4,5-trifluorobenzoyl chloride could be reacted with phenyl acetate (B1210297). The regioselectivity of the acylation on the phenyl acetate ring would be directed by the acetoxy group, favoring the ortho and para positions. Therefore, starting with a precursor where the 3-position is pre-functionalized, for instance, 3-hydroxyanisole, which is then acylated and subsequently acetylated, could be a more controlled approach.

Organometallic Routes: The use of organometallic reagents offers an alternative to Friedel-Crafts acylation, particularly for overcoming issues with regioselectivity and substrate reactivity. oregonstate.edugoogle.com A plausible route involves the reaction of a Grignard reagent derived from 1-bromo-3,4,5-trifluorobenzene with 3-acetoxybenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. oregonstate.edu Similarly, an organolithium reagent could be employed.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methods, such as the Suzuki-Miyaura reaction, provide a versatile and often milder alternative for C-C bond formation. oregonstate.edu This could involve the coupling of a 3-acetoxyphenylboronic acid with a 3,4,5-trifluorobenzoyl chloride or vice versa, catalyzed by a palladium complex.

A comparison of these core formation strategies is presented in the table below.

| Strategy | Description | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Electrophilic acylation of an aromatic ring with a benzoyl chloride or anhydride (B1165640) using a Lewis acid catalyst. | Well-established, often high-yielding for activated rings. | Can lack regioselectivity, harsh conditions, catalyst waste. |

| Organometallic Routes | Reaction of an organometallic reagent (e.g., Grignard, organolithium) with a benzaldehyde derivative followed by oxidation. | Good for constructing sterically hindered benzophenones, avoids strong acids. | Requires multi-step process (reagent formation, reaction, oxidation), sensitive to moisture and air. |

| Palladium-Catalyzed Cross-Coupling | Coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst. | Mild reaction conditions, high functional group tolerance, good regioselectivity. | Catalyst can be expensive, potential for phosphine ligand toxicity. |

The acetoxy group can be introduced at different stages of the synthesis.

Acetylation of a Hydroxy-Benzophenone Precursor: A common and straightforward method is the acetylation of a corresponding 3-hydroxy-3',4',5'-trifluorobenzophenone. This can be achieved using acetyl chloride or acetic anhydride, often in the presence of a base like pyridine or triethylamine. This late-stage functionalization is generally high-yielding and avoids potential hydrolysis of the ester during earlier synthetic steps.

Starting with an Acetoxy-Functionalized Precursor: The synthesis can commence with a starting material that already contains the acetoxy group, such as 3-acetoxybenzoic acid or its derivatives. This approach requires that the acetoxy group is stable to the subsequent reaction conditions for forming the benzophenone core. For instance, in a Friedel-Crafts reaction, the Lewis acid could potentially cleave the ester.

A table summarizing these approaches is provided below.

| Method | Reagents | Typical Conditions | Considerations |

| Acetylation of 3-hydroxy-3',4',5'-trifluorobenzophenone | Acetic anhydride or Acetyl chloride | Base (e.g., pyridine, triethylamine), room temperature | High-yielding, clean reaction. |

| Use of 3-acetoxybenzoic acid derivative in Friedel-Crafts | 3-acetoxybenzoyl chloride, Lewis acid | Anhydrous conditions, Lewis acid (e.g., AlCl₃) | Potential for ester cleavage by the Lewis acid. |

| Use of 3-acetoxyphenylboronic acid in Suzuki Coupling | Pd catalyst, base | Anhydrous, inert atmosphere | Ester is generally stable under these conditions. |

The introduction of the three fluorine atoms at the 3', 4', and 5' positions of the benzophenone core is most strategically accomplished by using a pre-fluorinated starting material.

Use of 3,4,5-Trifluorinated Building Blocks: The most direct and reliable method is to employ a commercially available or synthetically accessible 3,4,5-trifluorinated precursor. Examples include 3,4,5-trifluorobenzoyl chloride for Friedel-Crafts acylation, 1-bromo-3,4,5-trifluorobenzene for the formation of an organometallic reagent, or 3,4,5-trifluorophenylboronic acid for Suzuki coupling. This approach ensures the correct regiochemistry of the fluorine atoms.

De Novo Synthesis of the Trifluorinated Ring: While more complex, it is theoretically possible to construct the trifluorinated ring through a series of aromatic substitution reactions. However, achieving the specific 3,4,5-substitution pattern through sequential fluorination would be challenging due to the directing effects of the existing fluorine atoms and would likely result in a mixture of isomers.

Direct C-H trifluoromethylation is a known process, but this introduces a CF₃ group, not individual fluorine atoms, and is therefore not directly applicable to this synthesis. nih.govorganic-chemistry.orgresearchgate.netchemrxiv.orgacs.org

Precursor Design and Chemical Transformations

Based on the synthetic strategies, several key precursors can be envisioned for the synthesis of this compound.

Route A: Friedel-Crafts Acylation followed by Acetylation

Precursors: 3-Hydroxyanisole and 3,4,5-trifluorobenzoyl chloride.

Transformations:

Friedel-Crafts acylation of 3-hydroxyanisole with 3,4,5-trifluorobenzoyl chloride to yield 3-hydroxy-x-methoxy-3',4',5'-trifluorobenzophenone (regioselectivity needs to be controlled).

Demethylation of the methoxy group to a hydroxyl group.

Acetylation of both hydroxyl groups. A selective acetylation might be challenging.

Route B: Grignard Reaction followed by Oxidation and Acetylation

Precursors: 1-Bromo-3,4,5-trifluorobenzene and 3-hydroxybenzaldehyde.

Transformations:

Formation of the Grignard reagent from 1-bromo-3,4,5-trifluorobenzene.

Reaction of the Grignard reagent with 3-hydroxybenzaldehyde to form a diaryl carbinol.

Oxidation of the carbinol to 3-hydroxy-3',4',5'-trifluorobenzophenone.

Acetylation of the hydroxyl group to the final product.

Route C: Suzuki Coupling followed by Functional Group Interconversion

Precursors: 3-Methoxyphenylboronic acid and 1-bromo-3,4,5-trifluorobenzene (as part of a carbonyl-containing precursor).

Transformations:

Suzuki coupling to form the biaryl linkage.

Introduction of the carbonyl group.

Demethylation of the methoxy group.

Acetylation of the resulting hydroxyl group.

Optimization of Reaction Conditions and Yields

For each proposed synthetic route, optimization of reaction conditions is crucial to maximize the yield and purity of this compound.

| Reaction Type | Parameters to Optimize | Potential Outcomes |

| Friedel-Crafts Acylation | Lewis acid type and stoichiometry, solvent, temperature, reaction time. | Improved regioselectivity, higher yield, reduced side products. |

| Grignard Reaction | Grignard reagent formation conditions, temperature of addition, work-up procedure. | Increased yield of the carbinol, minimized side reactions. |

| Oxidation | Oxidizing agent (e.g., PCC, PDC, MnO₂), solvent, temperature. | Efficient conversion to the ketone without over-oxidation. |

| Suzuki Coupling | Palladium catalyst and ligand, base, solvent system, temperature. | High coupling efficiency, low catalyst loading. |

| Acetylation | Acetylating agent, base, solvent, temperature. | Complete conversion to the desired ester, simplified purification. |

Green Chemistry Principles in Synthesis

Incorporating green chemistry principles can reduce the environmental impact of the synthesis of this compound.

Alternative Energy Sources: Photochemical methods, where applicable, can be driven by sunlight, a renewable energy source. hilarispublisher.comijpda.orgneliti.comresearchgate.netegrassbcollege.ac.in While not directly applicable to the core bond-forming reactions discussed, related photochemical reductions of benzophenones have been demonstrated. hilarispublisher.comijpda.orgneliti.comresearchgate.netegrassbcollege.ac.in

Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a key principle. For instance, using ethanol or water as a solvent where possible, instead of chlorinated hydrocarbons, would be beneficial. hilarispublisher.comresearchgate.net

Catalysis: The use of catalytic reagents, such as in palladium-catalyzed cross-coupling, is preferable to stoichiometric reagents like Lewis acids in Friedel-Crafts reactions, as it reduces waste. oregonstate.edu

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental goal. Suzuki coupling, for example, often has a higher atom economy than classical methods that generate significant inorganic waste.

The following table outlines potential green chemistry improvements for the synthesis.

| Green Chemistry Principle | Conventional Method | Greener Alternative |

| Safer Solvents | Dichloromethane, Chloroform | Ethanol, Water, 2-Methyltetrahydrofuran |

| Energy Efficiency | High-temperature reflux | Room temperature reactions, microwave-assisted synthesis |

| Use of Catalysis | Stoichiometric Lewis acids (AlCl₃) | Catalytic amounts of palladium or other transition metals |

| Waste Prevention | Generation of inorganic salts | Routes with higher atom economy, recycling of catalysts |

Chemical Reactivity and Transformational Chemistry of 3 Acetoxy 3 ,4 ,5 Trifluorobenzophenone

Reactivity at the Acetoxy Functional Group

The acetoxy group, an ester functionality, is a primary site for nucleophilic attack and hydrolysis, offering a gateway to further derivatization of the phenolic oxygen.

The acetoxy group on the benzophenone (B1666685) scaffold can act as a leaving group in nucleophilic substitution reactions. This transformation is typically facilitated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acetyl group. While the phenoxide ion that would be displaced is a relatively poor leaving group, these reactions can be driven to completion, particularly with strong nucleophiles or under conditions that favor the formation of a stable product. The acetoxy substituent can function as a protecting group for a phenolic hydroxyl, and its removal or replacement is a key synthetic step.

Common nucleophiles that can participate in this type of reaction include amines, alkoxides, and thiolates. For instance, reaction with a primary or secondary amine (ammonolysis) would lead to the formation of an amide and the corresponding 3-hydroxy-3',4',5'-trifluorobenzophenone. Similarly, reaction with an alkoxide (transesterification precursor) or a thiolate would yield a new ester or thioester, respectively.

Table 1: Hypothetical Nucleophilic Substitution Reactions at the Acetoxy Group

| Nucleophile (Nu-) | Reagent Example | Product of Substitution on Acetoxy Group | Byproduct |

|---|---|---|---|

| Amine | Diethylamine | N,N-diethylacetamide | 3-Hydroxy-3',4',5'-trifluorobenzophenone |

| Alkoxide | Sodium methoxide | Methyl acetate (B1210297) | Sodium 3-(3,4,5-trifluorobenzoyl)phenoxide |

The ester linkage of the acetoxy group is susceptible to hydrolysis under both acidic and basic conditions to yield the parent phenol (B47542), 3-hydroxy-3',4',5'-trifluorobenzophenone.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com This is followed by the elimination of the phenoxide ion, which is then protonated upon acidic workup to give the phenol. The process is effectively irreversible as the final deprotonation of the resulting carboxylic acid drives the reaction to completion. masterorganicchemistry.com The acetoxy groups of related compounds can undergo hydrolysis, which can alter their biological activity. ontosight.ai

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This process is reversible and the equilibrium can be shifted towards the products by using a large excess of water.

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For 3-Acetoxy-3',4',5'-trifluorobenzophenone, reacting it with an alcohol like ethanol, in the presence of an acid catalyst, would lead to the formation of ethyl acetate and 3-hydroxy-3',4',5'-trifluorobenzophenone.

Table 2: Hydrolysis and Transesterification of the Acetoxy Group

| Reaction | Reagents | Catalyst | Products |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | Water, Sodium Hydroxide | - | 3-Hydroxy-3',4',5'-trifluorobenzophenone, Sodium Acetate |

| Acid-Catalyzed Hydrolysis | Water | Sulfuric Acid | 3-Hydroxy-3',4',5'-trifluorobenzophenone, Acetic Acid |

Transformations of the Trifluorinated Aromatic Ring

The trifluorinated phenyl ring is significantly electron-deficient, which profoundly influences its reactivity, making it highly susceptible to nucleophilic attack while being strongly deactivated towards electrophilic substitution.

The presence of three strongly electron-withdrawing fluorine atoms, coupled with the additional deactivating effect of the carbonyl group, makes the trifluorinated ring highly activated towards nucleophilic aromatic substitution (SNAr). nih.gov In this reaction, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of a fluoride (B91410) ion.

The substitution is expected to occur preferentially at the positions para (4') and ortho (2' and 6') to the activating carbonyl group, as these positions bear a partial positive charge. Given the substitution pattern, nucleophilic attack is most likely to occur at the 4'-position. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace a fluorine atom under relatively mild conditions. nih.gov The high reactivity of fluorinated benzophenones in sequential SNAr reactions allows for the synthesis of both symmetrical and asymmetrical derivatives. nih.gov

Table 3: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions on the Trifluorinated Ring

| Nucleophile | Reagent Example | Potential Product (Substitution at 4'-position) |

|---|---|---|

| Amine | Piperidine | 3-Acetoxy-3',5'-difluoro-4'-(piperidin-1-yl)benzophenone |

| Alkoxide | Sodium methoxide | 3-Acetoxy-3',5'-difluoro-4'-methoxybenzophenone |

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The trifluorinated ring is strongly deactivated towards EAS due to the powerful electron-withdrawing inductive effects of the three fluorine atoms and the deactivating resonance and inductive effects of the carbonyl group. Therefore, electrophilic attack on this ring is highly unlikely.

Conversely, the acetoxy-substituted ring is more amenable to EAS. The acetoxy group is an ortho, para-directing group due to the ability of the oxygen atom's lone pairs to donate electron density to the ring through resonance, stabilizing the intermediate carbocation (arenium ion). libretexts.org However, the acetyl portion of the acetoxy group is electron-withdrawing, which deactivates the ring compared to a simple hydroxyl group. The carbonyl group attached to this ring is a meta-director and is strongly deactivating. The directing effects of the acetoxy group are dominant. Therefore, electrophilic substitution would be expected to occur at the positions ortho to the acetoxy group (2- and 4-positions), and to a lesser extent at the para position (6-position).

Table 4: Predicted Electrophilic Aromatic Substitution Products

| Reaction | Reagents | Major Product(s) (Substitution on the acetoxy-substituted ring) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-acetoxy-3',4',5'-trifluorobenzophenone and 4-Nitro-3-acetoxy-3',4',5'-trifluorobenzophenone |

| Bromination | Br₂, FeBr₃ | 2-Bromo-3-acetoxy-3',4',5'-trifluorobenzophenone and 4-Bromo-3-acetoxy-3',4',5'-trifluorobenzophenone |

Reactivity of the Carbonyl Bridge

The carbonyl group serves as a key reactive site, primarily for nucleophilic addition reactions. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center.

Common transformations of the carbonyl group in benzophenones include:

Reduction to a Secondary Alcohol: The carbonyl group can be readily reduced to a secondary alcohol (a diphenylmethanol (B121723) derivative) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) act as strong nucleophiles, attacking the carbonyl carbon to form a tertiary alcohol after an aqueous workup.

Reductive Deoxygenation: The carbonyl group can be completely removed and replaced with a methylene (B1212753) group (CH₂) through reactions like the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). This would convert the benzophenone into a diarylmethane derivative.

Table 5: Reactions at the Carbonyl Bridge

| Reaction | Reagents | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄), followed by H₂O | (3-Acetoxyphenyl)(3,4,5-trifluorophenyl)methanol |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr), followed by H₃O⁺ | 1-(3-Acetoxyphenyl)-1-(3,4,5-trifluorophenyl)ethanol |

Nucleophilic Addition Reactions to the Ketone

The carbonyl group in this compound is a primary site for nucleophilic attack. The presence of the strongly electron-withdrawing 3',4',5'-trifluorophenyl group significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to reaction with nucleophiles compared to unsubstituted benzophenone. The strategic placement of three fluorine atoms on one of the phenyl rings inductively pulls electron density away from the ketone, thereby increasing its reactivity.

Common nucleophilic addition reactions applicable to this substrate include reactions with organometallic reagents, hydrides, and other carbon and heteroatom nucleophiles.

Table 1: Predicted Nucleophilic Addition Reactions of this compound

| Nucleophile | Reagent Example | Expected Product | Reaction Conditions |

| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | 3-Acetoxy-3',4',5'-trifluoro-triphenylmethanol | Anhydrous ether, room temperature |

| Organolithium Reagent | n-Butyllithium (n-BuLi) | 1-(4-Acetoxyphenyl)-1-(3,4,5-trifluorophenyl)pentan-1-ol | Anhydrous THF, -78 °C to room temperature |

| Hydride | Sodium borohydride (NaBH₄) | (4-Acetoxyphenyl)(3,4,5-trifluorophenyl)methanol | Methanol, 0 °C to room temperature |

| Cyanide | Sodium cyanide (NaCN) | 2-(4-Acetoxyphenyl)-2-(3,4,5-trifluorophenyl)-hydroxyacetonitrile | Aqueous ethanol, acidic catalysis |

Note: The data in this table is illustrative of expected chemical reactions and is not based on published experimental results for this specific compound.

The acetoxy group at the 3-position of the other phenyl ring is generally stable under these conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions, which could be a consideration in reaction workup.

Photochemical Reaction Pathways of Benzophenone Derivatives

Benzophenone and its derivatives are well-known for their rich photochemical reactivity, which is initiated by the absorption of UV light. Upon excitation, benzophenone derivatives typically undergo efficient intersystem crossing to a triplet state. This triplet state is highly reactive and can participate in a variety of photochemical transformations. The primary photochemical processes for benzophenone derivatives are photoreduction and energy transfer.

In the case of this compound, similar photochemical behavior is anticipated. The excited triplet state of the molecule can abstract a hydrogen atom from a suitable hydrogen-donating solvent (e.g., isopropanol) or another molecule, leading to the formation of a ketyl radical. Dimerization of this radical would yield a pinacol (B44631) product.

Table 2: Expected Photochemical Reactions of this compound

| Reaction Type | Reactant/Conditions | Expected Major Product | Mechanism |

| Photoreduction | Isopropanol, UV light (λ ≈ 350 nm) | 1,2-bis(4-acetoxyphenyl)-1,2-bis(3,4,5-trifluorophenyl)ethane-1,2-diol | Hydrogen abstraction by the triplet-state ketone from the alcohol, followed by radical dimerization. |

| Energy Transfer | A suitable triplet acceptor (e.g., a conjugated diene) | Ground state this compound and excited state acceptor | Transfer of triplet energy from the benzophenone derivative to the acceptor molecule. |

Note: The data in this table is illustrative of expected chemical reactions and is not based on published experimental results for this specific compound.

The presence of the trifluorophenyl group may influence the photophysical properties, such as the lifetime and energy of the triplet state, but the fundamental reaction pathways are expected to remain consistent with those of other benzophenone derivatives.

Multi-Component Reactions and Complex Molecule Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Ketones are common components in many MCRs, acting as the electrophilic partner. Given the enhanced electrophilicity of its carbonyl group, this compound is a promising candidate for participation in various MCRs.

For instance, it could potentially be employed in Ugi or Passerini-type reactions. In a hypothetical Ugi four-component reaction, this compound could react with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative.

Table 3: Potential Application of this compound in a Multi-Component Reaction

| MCR Type | Components | Potential Product Structure |

| Ugi Reaction | This compound, Benzylamine, Acetic acid, tert-Butyl isocyanide | A complex α-acylamino amide containing the trifluorobenzophenone scaffold. |

| Biginelli Reaction | Not directly applicable as it typically requires an aldehyde and a β-dicarbonyl compound. | N/A |

| Hantzsch Dihydropyridine Synthesis | Not directly applicable as it requires an aldehyde. | N/A |

Note: The data in this table is illustrative of expected chemical reactions and is not based on published experimental results for this specific compound.

The utility of this compound in the synthesis of complex molecules extends beyond MCRs. The versatile reactivity of the ketone, coupled with the potential for nucleophilic aromatic substitution on the trifluorophenyl ring or transformation of the acetoxy group, makes it a valuable building block for the synthesis of novel, highly functionalized, and potentially biologically active molecules.

Advanced Spectroscopic and Structural Elucidation of 3 Acetoxy 3 ,4 ,5 Trifluorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the substitution patterns of a molecule. For 3-Acetoxy-3',4',5'-trifluorobenzophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required for an unambiguous assignment of all signals.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the two distinct aromatic rings and the acetyl group.

Acetoxy Group: A sharp singlet for the methyl protons (–OCOCH₃) is anticipated, typically appearing in the upfield region around δ 2.2–2.4 ppm.

Acetoxyphenyl Ring (A-ring): The protons on the 3-acetoxyphenyl ring will exhibit complex splitting patterns due to their meta and para relationships. These aromatic protons are expected to resonate in the range of δ 7.2–7.8 ppm.

Trifluorophenyl Ring (B-ring): The two equivalent protons on the 3',4',5'-trifluorophenyl ring will appear as a single signal. Due to coupling with the adjacent fluorine atoms, this signal is expected to be a triplet or a more complex multiplet, resonating further downfield (likely δ 7.5–8.0 ppm) due to the strong electron-withdrawing effect of the fluorine atoms and the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Acetyl CH₃ | 2.2–2.4 | Singlet (s) |

| Aromatic H (A-ring) | 7.2–7.8 | Multiplets (m) |

| Aromatic H (B-ring, H-2'/H-6') | 7.5–8.0 | Triplet (t) or Multiplet (m) |

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbons and carbons attached to electronegative atoms (oxygen, fluorine) will be the most deshielded.

Carbonyl Carbons: Two distinct signals for the ketone (C=O) and ester (C=O) carbonyls are expected. The benzophenone (B1666685) carbonyl carbon is typically found around δ 190–197 ppm, while the ester carbonyl will be further upfield, around δ 168–171 ppm.

Aromatic Carbons: The trifluorinated ring will show carbons with large C-F coupling constants. The carbon atoms directly bonded to fluorine (C-3', C-4', C-5') will appear as distinct signals with characteristic splitting patterns. The remaining aromatic carbons will resonate in the typical range of δ 120–140 ppm.

Acetyl Carbon: The methyl carbon of the acetoxy group will appear as a sharp signal in the upfield region, typically around δ 20–22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ketone C=O | 190–197 |

| Ester C=O | 168–171 |

| Aromatic C-F | 140–165 (with C-F coupling) |

| Aromatic C-H / C-C | 120–140 |

| Acetyl CH₃ | 20–22 |

¹⁹F NMR is crucial for characterizing the fluorinated part of the molecule. The spectrum will show two distinct signals for the fluorine atoms due to their different chemical environments.

F-4': The fluorine at the 4'-position is unique and will appear as a triplet due to coupling with the two equivalent ortho fluorine atoms (F-3' and F-5').

F-3' and F-5': These two fluorine atoms are chemically equivalent and will appear as a single signal. This signal will be a doublet due to coupling with the single para fluorine atom (F-4').

The chemical shifts for aromatic fluorine atoms typically appear in the range of δ -100 to -160 ppm. The electron-withdrawing carbonyl group will influence the precise chemical shifts.

To confirm the assignments from 1D NMR, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (³JHH) within the aromatic rings, helping to trace the connectivity of the protons on the acetoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignment of the acetyl methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is essential for identifying quaternary (non-protonated) carbons. Key correlations would include the link from the H-2'/H-6' protons to the ketone carbonyl carbon and the carbons of the trifluorophenyl ring, as well as correlations from the acetoxyphenyl protons to the ester carbonyl carbon.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₅H₉F₃O₃), the exact mass would be a key confirmation point.

The fragmentation in electron ionization (EI) mass spectrometry is predictable. Key fragmentation pathways would likely include:

Loss of the acetoxy group: Cleavage of the ester can lead to the loss of an acetyl radical (•COCH₃, 43 Da) or ketene (B1206846) (CH₂=C=O, 42 Da), resulting in a prominent fragment ion.

Acylium ion formation: Cleavage on either side of the ketone carbonyl group is characteristic of benzophenones. This would lead to the formation of the [C₆H₄OCOCH₃]⁺ ion and the [C₆H₂F₃CO]⁺ ion. The latter, the trifluorobenzoyl cation, is expected to be a particularly stable and therefore abundant fragment.

Cleavage of the trifluorophenyl ring: Fragmentation of the fluorinated ring can also occur, though it is often less favored than cleavage at the carbonyl group.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value (Predicted) | Identity of Fragment |

| 310 | [M]⁺ (Molecular Ion) |

| 268 | [M - CH₂CO]⁺ |

| 175 | [C₆H₂F₃CO]⁺ |

| 121 | [C₆H₄OH]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation, less likely) |

| 77 | [C₆H₅]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule.

Carbonyl Stretching (νC=O): This molecule has two carbonyl groups, which will give rise to strong, distinct absorption bands in the IR spectrum. The ketone C=O stretch is expected around 1660-1680 cm⁻¹. The ester C=O stretch will appear at a higher frequency, typically in the range of 1750-1770 cm⁻¹.

C-O Stretching (νC-O): The ester will also show characteristic C-O stretching bands. The acyl-oxygen (O=C–O) stretch is expected around 1200-1250 cm⁻¹, and the alkyl-oxygen (O–C) stretch around 1050-1150 cm⁻¹.

C-F Stretching (νC-F): The carbon-fluorine bonds will produce strong absorption bands in the fingerprint region of the IR spectrum, typically between 1100 and 1350 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of medium intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the C=C bond vibrations within the two aromatic rings.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted benzene (B151609) rings will appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C=C bonds.

Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | 1750–1770 |

| Ketone C=O | Stretch | 1660–1680 |

| Aromatic C=C | Stretch | 1450–1600 |

| C-F | Stretch | 1100–1350 |

| Ester C-O | Stretch | 1050–1250 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

There are no published studies detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available. Without experimental data, a data table summarizing these structural details cannot be generated.

Chiroptical Spectroscopy (If applicable to chiral derivatives or asymmetric synthesis)

The applicability of chiroptical spectroscopy is contingent on the molecule being chiral. This compound is an achiral molecule as it does not possess a stereocenter and is not inherently asymmetric. Furthermore, a review of the available literature did not yield any reports on the asymmetric synthesis of this compound or the study of any of its potential chiral derivatives. As such, there are no chiroptical spectroscopic data (e.g., circular dichroism or optical rotatory dispersion) available for this compound.

Computational and Theoretical Investigations of 3 Acetoxy 3 ,4 ,5 Trifluorobenzophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and three-dimensional geometry of 3-Acetoxy-3',4',5'-trifluorobenzophenone. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and stable conformation of the molecule.

Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with a suitable basis set such as 6-31G(d,p) are commonly used to optimize the molecular geometry. scialert.net Such an optimization for this compound would predict key structural parameters. The benzophenone (B1666685) core is not planar; the two phenyl rings are twisted out of the plane of the central carbonyl group to minimize steric hindrance. The dihedral angles between the phenyl rings and the carbonyl plane are critical parameters determined by these calculations. The trifluorinated ring, with its strongly electron-withdrawing fluorine atoms, would influence the electronic properties of the carbonyl group, while the acetoxy group on the other ring would act as an electron-donating group through resonance.

Calculations would also yield insights into the electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For this compound, the HOMO would likely be localized on the acetoxy-substituted phenyl ring, while the LUMO would be centered on the carbonyl group and the trifluorinated phenyl ring.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-F Bond Lengths (average) | ~1.35 Å |

| Dihedral Angle (Ring A - Carbonyl) | ~30° - 40° |

| Dihedral Angle (Ring B - Carbonyl) | ~30° - 40° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for exploring potential reaction pathways for this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of a reaction, and thus its rate.

For instance, the hydrolysis of the ester group or nucleophilic attack at the carbonyl carbon could be modeled. Quantum chemical calculations can locate the transition state structure for such reactions. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are then performed to confirm the nature of the stationary points on the potential energy surface; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This analysis provides a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Simulation of Spectroscopic Properties and Experimental Validation

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each vibrational mode corresponds to a specific motion of the atoms, such as the characteristic C=O stretch of the ketone, C-F stretches, and aromatic C-H bends. Comparing the calculated frequencies (often scaled to correct for approximations in the method) with an experimental IR spectrum helps in assigning the observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are highly valuable for interpreting complex experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths. scialert.net This allows for the simulation of the UV-Vis absorption spectrum, providing insight into the nature of the electronic transitions, such as n→π* and π→π* transitions, which are characteristic of benzophenones. scialert.net

| Spectroscopy | Predicted Feature | Value/Region |

|---|---|---|

| IR | C=O Stretch | ~1670 cm⁻¹ |

| IR | Ester C=O Stretch | ~1765 cm⁻¹ |

| IR | C-F Stretch | 1100-1300 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon | ~195 ppm |

| ¹⁹F NMR | Fluorine Nuclei | -130 to -165 ppm |

| UV-Vis | π→π* transition | ~260 nm |

| UV-Vis | n→π* transition | ~340 nm |

Structure-Reactivity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in fields like drug discovery and materials science. scielo.brnih.gov For this compound, SAR modeling would involve synthesizing or computationally designing a series of analogues with varied substituents and correlating their structural features with a specific activity (e.g., enzyme inhibition, photoreactivity).

Computational chemistry plays a key role by calculating various molecular descriptors for each analogue. These descriptors can be electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). A statistical model is then built to relate these descriptors to the observed activity. Such a model can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties. The fluorinated nature of this compound is particularly relevant, as fluorine substitution is a common strategy to modulate the biological activity and metabolic stability of molecules. mq.edu.aumq.edu.au

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of a molecule over time, including its conformational changes and interactions with its environment (e.g., solvent, a protein binding site). mdpi.comnih.gov

An MD simulation of this compound would involve placing the molecule in a simulated box, often filled with solvent molecules like water. By solving Newton's equations of motion for every atom in the system, a trajectory is generated that shows how the molecule moves and flexes over time. This approach is invaluable for:

Conformational Analysis: Identifying the most stable and frequently accessed conformations of the molecule in solution. The flexibility of the acetoxy group and the rotation of the phenyl rings are key dynamic features that MD can explore.

Solvation: Understanding how solvent molecules arrange around the solute and form hydrogen bonds or other non-covalent interactions.

Intermolecular Interactions: If placed in a simulation with another molecule, such as a biological receptor, MD can be used to study the binding process, predict binding affinities, and identify key interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex.

These simulations provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum chemical calculations. nih.gov

Applications in Advanced Materials Science and Organic Synthesis

Development of Functional Polymeric Materials

The structural attributes of 3-Acetoxy-3',4',5'-trifluorobenzophenone make it a promising candidate for the synthesis of advanced polymers with tailored properties. The presence of fluorine atoms significantly enhances thermal stability, chemical resistance, and specific electronic characteristics of the resulting materials.

Monomer Utility in Polymerization Processes (e.g., Poly(arylene ether ketone)s)

While direct polymerization of this compound into poly(arylene ether ketone)s (PAEKs) is not extensively documented in publicly available research, its structure is analogous to monomers commonly used in the synthesis of these high-performance thermoplastics. PAEKs are typically synthesized via nucleophilic aromatic substitution, where a dihalobenzophenone derivative reacts with a bisphenol.

In principle, the trifluorobenzophenone moiety of the molecule could serve as the electrophilic component in such a polymerization. The fluorine atoms activate the aromatic ring towards nucleophilic attack. The acetoxy group, on the other hand, could be hydrolyzed to a hydroxyl group, allowing the molecule to act as a nucleophilic monomer. This dual functionality suggests its potential use in creating novel PAEK architectures. The incorporation of the trifluoromethyl groups is a known strategy to improve the dielectric properties of polymers, which is crucial for applications in high-frequency and high-speed communication technologies. nih.gov

Table 1: Potential Role of this compound in PAEK Synthesis

| Feature | Potential Contribution to PAEKs |

| Trifluorinated Phenyl Ring | Enhances thermal stability, chemical resistance, and lowers the dielectric constant. |

| Acetoxy Group | Can be converted to a hydroxyl group, enabling its function as a nucleophilic monomer. |

| Ketone Linkage | Provides rigidity and high-temperature performance characteristic of PAEKs. |

Tailoring Material Properties through Derivatization

The derivatization of this compound opens up avenues for fine-tuning the properties of materials. The acetoxy group can be readily hydrolyzed to a phenolic hydroxyl group, which can then be used as a handle for further chemical modifications. For instance, this hydroxyl group can be etherified or esterified with a variety of functional molecules to introduce specific properties into a polymer backbone or a small molecule.

This approach allows for the systematic modification of properties such as solubility, processability, and thermal behavior. For example, attaching bulky side groups to the phenolic oxygen could increase the free volume of a polymer, thereby lowering its dielectric constant and improving its solubility in organic solvents. nih.gov

Role in Photochemical Processes and Photoinitiator Design

Benzophenone (B1666685) and its derivatives are well-known for their photochemical activity, often serving as photoinitiators in polymerization reactions. The trifluorinated acetoxy derivative is expected to exhibit interesting photophysical properties due to the influence of the fluorine and acetoxy substituents.

Photophysical Behavior and Energy Transfer Mechanisms

The photophysical properties of benzophenone-based compounds are central to their function as photoinitiators. Upon absorption of UV radiation, the benzophenone moiety is excited to a singlet state, which then typically undergoes efficient intersystem crossing to a triplet state. This triplet state is the primary reactive species in subsequent chemical reactions.

Applications in Photopolymerization

Benzophenone-based compounds are widely used as Type II photoinitiators. In this role, the excited triplet state of the benzophenone abstracts a hydrogen atom from a co-initiator (often an amine or an ether) to generate free radicals. These radicals then initiate the polymerization of monomers, such as acrylates. rsc.orgresearchgate.net

Given its structural similarity to other effective benzophenone photoinitiators, this compound is a candidate for use in photopolymerization systems. The trifluoromethyl groups might enhance its performance by influencing its solubility in specific monomer formulations or by modifying its electronic properties to improve the efficiency of radical generation. researchgate.net The development of novel photoinitiators is crucial for advancing technologies like 3D printing and UV-curable coatings. rsc.orgnih.gov

Structure Activity Relationship Studies and Analogous Compounds

Systematic Chemical Modifications of the Acetoxy Group

The acetoxy group at the 3-position of the benzophenone (B1666685) scaffold is a critical determinant of the compound's physicochemical properties. In many contexts, an acetoxy group can serve as a prodrug feature, where in vivo hydrolysis by esterase enzymes would unmask the corresponding phenol (B47542) (3-hydroxy-3',4',5'-trifluorobenzophenone). This transformation from an ester to a hydroxyl group would fundamentally alter the molecule's characteristics, introducing a hydrogen bond donor which could significantly change its interaction with biological targets.

Systematic modifications of this group could involve the substitution of the acetyl moiety with other acyl groups of varying chain length or electronic properties (e.g., propionyl, butyryl, or benzoyl groups). Such changes would modulate the compound's lipophilicity and the rate of its potential hydrolysis. For instance, bulkier acyl groups might sterically hinder enzymatic cleavage, leading to a longer duration of action if the acetoxy form is the active species.

Alternatively, complete replacement of the acetoxy group with other functionalities, such as an ether or an amino group, would lead to a different class of compounds with distinct electronic and steric profiles. These modifications would be essential in probing the specific structural requirements for any observed activity of the parent compound.

Impact of Fluorination Pattern and Position on Reactivity and Properties

The presence and positioning of fluorine atoms on the benzophenone skeleton have a profound impact on the molecule's properties. mq.edu.au The 3',4',5'-trifluorination pattern on one of the phenyl rings is particularly significant due to the strong electron-withdrawing nature of fluorine. This inductive effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This increased reactivity is a key feature that can be exploited in the design of targeted covalent inhibitors or other specialized chemical probes.

Fluorination is also known to enhance the metabolic stability of compounds by blocking sites susceptible to oxidative metabolism. nih.gov The carbon-fluorine bond is exceptionally strong and not easily cleaved, which can lead to an increased half-life in biological systems. Furthermore, the introduction of fluorine can alter the conformational preferences of the molecule, which may influence its binding to specific protein targets. nih.gov Studies on other fluorinated aromatic compounds, such as benzenesulfonamides, have shown that different fluorination patterns can lead to distinct binding modes and affinities for biological macromolecules. nih.gov This suggests that the specific 3',4',5'-trifluoro arrangement in the title compound is likely to confer a unique set of biological and chemical properties compared to other fluorination patterns. The electron-withdrawing properties of fluorine also enhance the electrostatic potential of the metal centers in coordination complexes, which can facilitate molecular recognition. mdpi.com

Comparative Studies with Positional Isomers and Related Fluorobenzophenones

The biological and chemical properties of acetoxy-trifluorobenzophenones are highly dependent on the substitution pattern of the acetoxy group on the phenyl ring. Comparative analysis of positional isomers is crucial for understanding the structure-activity relationship.

2-Acetoxy-3',4',5'-trifluorobenzophenone

With the acetoxy group at the ortho-position, significant steric and electronic effects are anticipated. The proximity of the acetoxy group to the carbonyl bridge could lead to intramolecular interactions that influence the planarity and conformational freedom of the molecule. This steric hindrance can play a crucial role in its interaction with biological targets.

4-Acetoxy-3',4',5'-trifluorobenzophenone

| Compound | Position of Acetoxy Group | Anticipated Effects |

|---|---|---|

| 3-Acetoxy-3',4',5'-trifluorobenzophenone | meta (3) | Moderate inductive effect on carbonyl reactivity. |

| 2-Acetoxy-3',4',5'-trifluorobenzophenone | ortho (2) | Significant steric hindrance, potential for intramolecular interactions affecting conformation. |

| 4-Acetoxy-3',4',5'-trifluorobenzophenone | para (4) | Strong electronic influence on the carbonyl group through resonance. |

Design and Synthesis of Novel Derivatives with Enhanced or Tunable Academic Properties

The this compound scaffold serves as a versatile starting point for the design and synthesis of novel derivatives with tailored properties for academic research. nih.gov By leveraging the reactivity of the fluorinated ring, nucleophilic aromatic substitution reactions can be employed to introduce a variety of functional groups. nih.govnih.gov This allows for the creation of a library of compounds with diverse electronic and steric properties.

For instance, the development of fluorinated benzophenone derivatives as fluorescent probes is an active area of research. nih.govnih.gov The photophysical properties of these compounds can be fine-tuned by altering the substituents on the aromatic rings. nih.govnih.gov This could lead to the creation of novel sensors for specific analytes or for imaging applications in cell biology.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions

Research into analogous compounds suggests that the synthesis of 3-Acetoxy-3',4',5'-trifluorobenzophenone would likely contribute to the broader understanding of fluorinated aromatic ketones. The trifluorinated phenyl ring is expected to significantly influence the electronic properties of the benzophenone (B1666685) core, potentially leading to unique photophysical and chemical characteristics. The acetoxy group, on the other hand, can serve as a versatile functional handle for further synthetic modifications.

Key potential contributions from the study of this compound would include:

Elucidation of Structure-Property Relationships: A systematic study of this compound would provide valuable data on how the specific substitution pattern of fluorine atoms and the presence of an acetoxy group modulate the electronic and steric properties of the benzophenone scaffold.

Expansion of Synthetic Methodologies: The successful synthesis of this compound would likely involve the exploration and optimization of acylation or esterification reactions involving highly fluorinated aromatic substrates, thereby expanding the synthetic chemist's toolkit.

Development of Novel Materials: Based on the known applications of other benzophenone derivatives, this compound could serve as a precursor or a key component in the development of new materials with tailored properties.

Identification of Unexplored Reaction Pathways and Synthetic Challenges

The synthesis of this compound presents several interesting challenges and opportunities for exploring novel reaction pathways. A primary synthetic route would likely involve a Friedel-Crafts acylation reaction.

Table 1: Plausible Synthetic Pathways for this compound

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Anticipated Challenges |

| Friedel-Crafts Acylation | 1,2,3-Trifluorobenzene | 3-Acetoxybenzoyl chloride | Lewis Acid (e.g., AlCl₃) | Regioselectivity, potential for side reactions due to the deactivating effect of fluorine atoms. |

| Esterification | 3-Hydroxy-3',4',5'-trifluorobenzophenone | Acetic anhydride (B1165640) or Acetyl chloride | Base or Acid Catalyst | Synthesis of the precursor, potential for competing reactions. |

Further research could focus on overcoming the anticipated challenges in these pathways. For instance, exploring milder Lewis acids or alternative acylation methods could improve the efficiency and selectivity of the Friedel-Crafts route. Additionally, developing a robust synthesis for the 3-hydroxy-3',4',5'-trifluorobenzophenone precursor would be a critical step for the esterification approach.

Unexplored reaction pathways could include the direct C-H acetoxylation of a suitable trifluorobenzophenone precursor or the development of novel catalytic systems for the coupling of trifluorinated aromatic rings with acetoxy-functionalized aromatic compounds.

Prognosis for Emerging Applications in Materials Science and Organic Methodologies

The unique combination of a trifluorinated phenyl ring and an acetoxy group suggests several potential applications for this compound in materials science and as a tool in organic synthesis.

Materials Science:

Photoinitiators: Benzophenone derivatives are widely used as photoinitiators in UV-curing applications. google.com The fluorine atoms in this compound could enhance its photophysical properties, making it a candidate for more efficient and stable photoinitiators. nih.govnih.gov

Polymer Chemistry: The compound could be incorporated into polymers to impart specific properties. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. researchgate.net The acetoxy group could be hydrolyzed to a hydroxyl group, providing a site for polymer chain extension or cross-linking.

Organic Electronics: The electron-withdrawing nature of the trifluorinated ring could lead to interesting electronic properties, making it a potential building block for organic light-emitting diodes (OLEDs) or other organic electronic devices. mdpi.com

Organic Methodologies:

Synthetic Intermediate: The acetoxy group can be readily hydrolyzed to a phenol (B47542), which can then be used in a variety of subsequent reactions, such as etherification or conversion to a triflate for cross-coupling reactions. This makes this compound a potentially valuable intermediate for the synthesis of more complex molecules.

Photochemical Probes: The benzophenone core is a well-known photophore. The specific substitution pattern of this compound might lead to unique photochemical reactivity that could be exploited in the development of new photolabeling reagents or photosensitizers.

Recommendations for Advanced Characterization and Computational Approaches

To fully elucidate the properties and potential of this compound, a combination of advanced characterization techniques and computational modeling is recommended.

Table 2: Recommended Characterization and Computational Methods

| Technique/Method | Purpose | Expected Insights |

| Characterization | ||

| Single-Crystal X-ray Diffraction | Determine the precise three-dimensional molecular structure. | Conformation of the benzophenone core, intermolecular interactions in the solid state. |

| UV-Vis and Fluorescence Spectroscopy | Investigate the photophysical properties. | Absorption and emission maxima, quantum yields, and solvatochromic effects. nih.gov |

| Transient Absorption Spectroscopy | Study the excited-state dynamics. | Lifetimes of singlet and triplet excited states, intersystem crossing efficiency. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the chemical structure and purity. | ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation. |

| Computational | ||

| Density Functional Theory (DFT) | Calculate the electronic structure and properties. | Molecular orbital energies, charge distribution, and theoretical UV-Vis spectra. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Model the excited-state properties. | Prediction of excited-state energies and transition dipole moments. acs.org |

| Molecular Dynamics (MD) Simulations | Simulate the behavior of the molecule in different environments. | Solvation effects, conformational flexibility, and interactions with other molecules. |

These advanced techniques will provide a detailed understanding of the molecule's structure, photophysics, and reactivity, which is crucial for guiding its application in various fields.

Potential for Interdisciplinary Collaboration and Innovation

The multifaceted nature of this compound presents numerous opportunities for interdisciplinary collaboration.

Organic and Materials Chemists: Collaboration between synthetic organic chemists and materials scientists will be essential for designing and synthesizing novel polymers and photoactive materials based on this compound.

Computational and Experimental Chemists: A synergistic approach combining computational predictions with experimental validation will accelerate the discovery and optimization of new applications. semanticscholar.org

Biochemists and Medicinal Chemists: Given that some fluorinated compounds exhibit biological activity, collaborations with life scientists could explore the potential of this molecule or its derivatives in medicinal chemistry, for example, as enzyme inhibitors or imaging agents. mq.edu.aubohrium.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-acetoxy-3',4',5'-trifluorobenzophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogen substitution or catalytic carbonylation, analogous to methods used for 4,4'-difluorobenzophenone . Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF for polar intermediates), and catalyst choice (e.g., Pd/C for carbonylation). Optimizing stoichiometric ratios of fluorine substituents and acetylating agents (e.g., acetic anhydride) is critical to minimize side products. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : NMR to confirm trifluoromethyl group integration and NMR to verify acetoxy proton signals (δ 2.1–2.3 ppm).

- Mass Spectrometry (HRMS) : Exact mass matching for (expected [M+H]: 318.0412).

- X-ray Crystallography : Resolve ambiguity in substituent positioning if NMR data conflicts arise .

Advanced Research Questions

Q. How do electron-withdrawing fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine atoms deactivate the aromatic ring via inductive effects, reducing electrophilic substitution rates. Computational studies (DFT) can predict reactive sites by mapping electron density. For Suzuki-Miyaura coupling, prioritize Pd-catalyzed reactions with boronic acids at the less electron-deficient acetoxy-substituted ring. Monitor regioselectivity using in-situ IR to track reaction progress .

Q. What strategies resolve contradictions in reported spectral data for fluorinated benzophenone derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR chemical shifts with structurally similar compounds (e.g., 4’-(2,4-difluorophenoxy)acetophenone, δ 165–170 ppm for carbonyl groups) .

- Isotopic Labeling : Use -labeled acetoxy groups to distinguish between keto-enol tautomerism artifacts.

- Dynamic NMR : Resolve rotational barriers in trifluoromethyl groups by variable-temperature studies .

Q. How can computational modeling optimize solvent selection for recrystallizing this compound?

- Methodological Answer : Apply Hansen solubility parameters (HSPs) and COSMO-RS simulations to predict solvent interactions. For example:

| Solvent | δD (MPa) | δP (MPa) | δH (MPa) |

|---|---|---|---|

| Ethyl Acetate | 18.6 | 9.1 | 5.1 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Optimal solvent blends (e.g., hexane/ethyl acetate 7:3) maximize yield while minimizing fluorine-mediated solvolysis . |

Data-Driven Analysis

Q. What experimental controls are essential when studying the photostability of this compound under UV light?

- Methodological Answer :

- Control 1 : Include a non-fluorinated benzophenone analog to isolate fluorine’s impact on photodegradation rates.

- Control 2 : Use actinometry (ferrioxalate) to calibrate UV light intensity.

- Analytical Tools : HPLC-MS to quantify degradation products; TD-DFT calculations to model excited-state behavior .

Synthesis Optimization Table

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 80–120°C | ±15% yield | |

| Catalyst Loading | 5–10 mol% Pd/C | Maximizes C–O coupling | |

| pH (Acetylation) | 4.0–6.0 | Minimizes hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.